Ethyl 4-amino-3-chloro-2-methylbenzoate

Description

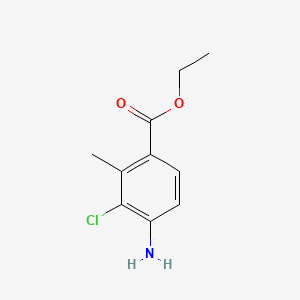

Ethyl 4-amino-3-chloro-2-methylbenzoate is a substituted benzoate ester characterized by a benzene ring functionalized with an amino group (–NH₂) at position 4, a chlorine atom (–Cl) at position 3, and a methyl group (–CH₃) at position 2. The ethyl ester (–COOCH₂CH₃) at the carboxylic acid position enhances solubility in organic solvents and modulates bioavailability. This compound is structurally related to agrochemicals and pharmaceutical intermediates, though direct literature on its specific applications is sparse .

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

ethyl 4-amino-3-chloro-2-methylbenzoate |

InChI |

InChI=1S/C10H12ClNO2/c1-3-14-10(13)7-4-5-8(12)9(11)6(7)2/h4-5H,3,12H2,1-2H3 |

InChI Key |

DWDUUANXEABYMV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)N)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-chloro-2-methylbenzoate typically involves the esterification of 4-amino-3-chloro-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-chloro-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Ethyl 4-amino-3-chloro-2-methylbenzyl alcohol.

Substitution: Ethyl 4-amino-3-hydroxy-2-methylbenzoate or ethyl 4-amino-3-methoxy-2-methylbenzoate.

Scientific Research Applications

Ethyl 4-amino-3-chloro-2-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-chloro-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The amino and ester groups play a crucial role in binding to these targets, while the chlorine and methyl groups influence the compound’s overall reactivity and stability. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-amino-3-chloro-2-methylbenzoate

The methyl ester analog (methyl instead of ethyl ester) shares the same aromatic substitution pattern but differs in ester group size. Key comparisons include:

Key Findings :

Ethyl 4-aminobenzoate Derivatives

Ethyl 4-aminobenzoate (benzocaine) lacks chlorine and methyl substituents but shares the ethyl ester and amino groups. Comparisons highlight the impact of halogenation and alkylation:

Key Findings :

- Chlorine and methyl groups in the target compound may confer bioactivity distinct from benzocaine’s anesthetic properties, aligning with triazine-based agrochemicals (e.g., metsulfuron-methyl) .

- Synthetic routes for halogenated analogs require precise temperature control (e.g., 0°C diazotization in ) to avoid side reactions .

Triazine-Linked Methyl Benzoates (Agrochemicals)

Methyl benzoates with triazine moieties (e.g., metsulfuron-methyl) share structural motifs but differ in substitution:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 4-amino-3-chloro-2-methylbenzoate with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. Key steps include:

-

Esterification : Reacting 4-amino-3-chloro-2-methylbenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester.

-

Protection/Deprotection : Use of temporary protecting groups (e.g., acetyl for the amino group) to prevent side reactions during functionalization .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.

- Critical Parameters :

-

Temperature control during esterification (60–80°C).

-

Monitoring reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:3) .

| Synthesis Optimization Table |

|-----------------------------------|-----------------------------------------|

| Step | Optimal Conditions |

| Esterification | Ethanol, H₂SO₄, 70°C, 6h |

| Amino Protection | Acetic anhydride, pyridine, RT, 2h |

| Final Yield | 68–72% (after purification) |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (ethyl CH₃), δ 4.3–4.4 ppm (ethyl CH₂), and aromatic protons (δ 6.8–7.5 ppm) confirm ester and substituted benzene moieties.

- ¹³C NMR : Signals at ~170 ppm (ester C=O) and 110–150 ppm (aromatic carbons) .

- Mass Spectrometry : ESI-MS (m/z 229 [M+H]⁺) and fragmentation patterns validate molecular weight and substituent positions.

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., C: 52.3%, H: 5.4%) .

Q. What are the key considerations for ensuring the stability of this compound during experimental storage?

- Methodological Answer :

- Storage Conditions :

- Store at –20°C in amber vials to prevent photodegradation.

- Use desiccants (silica gel) to avoid hydrolysis of the ester group .

- Stability Monitoring :

- Periodic HPLC analysis (C18 column, acetonitrile/water 60:40) to detect degradation products (e.g., free benzoic acid).

- pH stability range: 5–7 (avoid strongly acidic/basic environments) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model reaction pathways.

- Analyze electrostatic potential maps to identify electrophilic sites (e.g., Cl substitution at C3).

- Calculate activation energies for SNAr (nucleophilic aromatic substitution) at the chloro position .

- Validation : Compare predicted intermediates (e.g., Meisenheimer complexes) with experimental LC-MS/MS data .

Q. What experimental strategies are effective in resolving contradictions between predicted and observed biological activities of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Synthesize analogs with systematic substituent variations (e.g., methyl → ethyl, Cl → F).

- Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking scores (AutoDock Vina) .

- Data Reconciliation :

- Use multivariate analysis (e.g., PCA) to identify outliers in biological vs. physicochemical datasets.

- Re-evaluate purity (HPLC-MS) and stereochemistry (chiral HPLC) of conflicting samples .

Q. What methodological approaches are recommended for analyzing substituent effects on the crystallographic packing of this compound analogs?

- Methodological Answer :

-

Single-Crystal XRD :

-

Grow crystals via slow evaporation (solvent: dichloromethane/hexane).

-

Refine structures using SHELXL (space group P2₁/c, Z = 4) to analyze H-bonding (N–H⋯O) and π-π stacking interactions .

-

Thermal Analysis :

-

DSC/TGA to study melting points (mp ~120–125°C) and decomposition trends correlated with substituent bulkiness .

| Crystallographic Data Summary |

|----------------------------------|-----------------------------------------|

| Parameter | Value |

| Space Group | P2₁/c |

| H-Bond Length | 2.89 Å (N–H⋯O) |

| π-π Stacking Distance | 3.6–3.8 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.